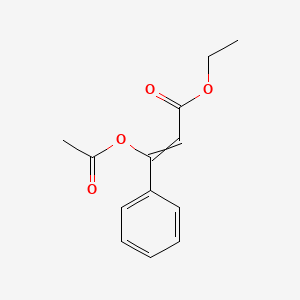
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate is an organic compound characterized by the presence of an ester functional group It is a derivative of cinnamic acid, where the hydroxyl group is replaced by an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of ethyl cinnamate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted by nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Cinnamic acid and ethanol.
Reduction: Ethyl 3-hydroxy-3-phenylpropanoate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The acetyloxy group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Similar structure but lacks the acetyloxy group.
Ethyl 3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Ethyl 3-(methoxy)-3-phenylprop-2-enoate: Similar structure but with a methoxy group instead of an acetyloxy group
Uniqueness
Ethyl 3-(acetyloxy)-3-phenylprop-2-enoate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and pharmaceuticals .
Properties
CAS No. |
64932-47-4 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 3-acetyloxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-16-13(15)9-12(17-10(2)14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
CAHPEYNELBHXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















